molecular formula C24H46N4O10 B2422138 oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate) CAS No. 2253105-33-6

oxalic acid; bis(tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate)

Cat. No. B2422138
CAS RN: 2253105-33-6
M. Wt: 550.65
InChI Key: KBOMHWIBSAZVOI-LVAJUWGCSA-N
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Description

This compound is also known as TERT-BUTYL N-[(3S,4R)-3-METHOXY-4-PIPERIDYL]CARBAMATE;OXALIC ACID. It has a CAS Number of 2306248-51-9 and a molecular weight of 320.34 . The compound is a white to yellow solid .


Molecular Structure Analysis

The compound has a linear formula of C13H24N2O7 . The IUPAC name is tert-butyl ((3S,4R)-3-methoxypiperidin-4-yl)carbamate oxalate .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 320.34 and a linear formula of C13H24N2O7 .

Scientific Research Applications

Use in Organic Synthesis

This compound is used in organic synthesis as a protecting group for amines . The tert-butyl carbamate (Boc) group is a common protecting group used in organic synthesis due to its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .

Deprotection of tert-Butyl Groups

The compound can be used in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This process is facilitated by the triarylamminium radical cation, which catalytically facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers .

Synthesis of N-Nitrosamines

The compound can be used in the synthesis of N-nitrosamines from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions . This process is metal and acid-free, and it provides excellent yields .

Synthesis of Natural Product Jaspine B

The compound is used in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B . Jaspine B is isolated from various sponges and has cytotoxic activity against several human carcinoma cell lines .

Use in Medicinal Chemistry

The compound is used in medicinal chemistry for the synthesis of complex organic molecules and biopolymers . The N-Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups .

Synthesis of Organo-Soluble Polymers

The compound can be used in the synthesis of organo-soluble polymers . These polymers have potential applications in various fields, including electronics and materials science .

properties

IUPAC Name

tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9-;/m00./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOMHWIBSAZVOI-LVAJUWGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC.CC(C)(C)OC(=O)N[C@H]1CCNC[C@@H]1OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3S,4S)-3-methoxypiperidin-4-yl]carbamate hemioxalate

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